molecular formula C4H7F2N B3226884 2,2-Difluorocyclobutan-1-amine CAS No. 1258640-60-6

2,2-Difluorocyclobutan-1-amine

Cat. No.: B3226884
CAS No.: 1258640-60-6
M. Wt: 107.10
InChI Key: UHJMTZCOQFSWEC-UHFFFAOYSA-N
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Description

2,2-Difluorocyclobutan-1-amine is a chemical compound with the molecular formula C4H7F2N. It is a derivative of cyclobutanamine, where two hydrogen atoms on the cyclobutane ring are replaced by fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclobutan-1-amine typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of a suitable amine precursor with a difluorocyclobutane derivative under controlled conditions . The reaction is often carried out in the presence of a base such as pyridine and a solvent like 1,2-dichloroethane at room temperature under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield N-substituted cyclobutanamines, while oxidation can produce imines or nitriles .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2,2-Difluorocyclobutan-1-amine is unique due to the presence of two fluorine atoms on the cyclobutane ring, which can significantly alter its chemical and biological properties. The fluorine atoms can increase the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in various applications .

Properties

IUPAC Name

2,2-difluorocyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)2-1-3(4)7/h3H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJMTZCOQFSWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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